molecular formula C8H10BrNS B3212239 2-((3-Bromophenyl)thio)ethanamine CAS No. 1098070-03-1

2-((3-Bromophenyl)thio)ethanamine

Cat. No.: B3212239
CAS No.: 1098070-03-1
M. Wt: 232.14 g/mol
InChI Key: UWJWMTPWUMJWOR-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)thio)ethanamine is an organic compound with the molecular formula C8H10BrNS It is a derivative of ethanamine, where the hydrogen atoms are substituted by a 3-bromophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)thio)ethanamine typically involves the reaction of 3-bromothiophenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification of the product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)thio)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Bromophenyl)thio)ethanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)thio)ethanamine
  • 2-((2-Bromophenyl)thio)ethanamine
  • 2-((3-Chlorophenyl)thio)ethanamine
  • 2-((3-Methylphenyl)thio)ethanamine

Uniqueness

2-((3-Bromophenyl)thio)ethanamine is unique due to the presence of the 3-bromophenylthio group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, making it a versatile intermediate for various chemical transformations. Additionally, the specific positioning of the bromine atom on the phenyl ring can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .

Properties

IUPAC Name

2-(3-bromophenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJWMTPWUMJWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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